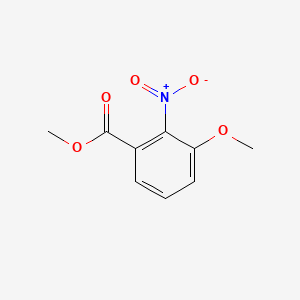

Methyl 3-methoxy-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQQRLPHAAICCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201147 | |

| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-17-5 | |

| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-methoxy-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methoxy-2-nitrobenzoate, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. The document details its synthesis, physicochemical properties, and spectral characterization. Emphasis is placed on elucidating the scientific principles that underpin the synthetic methodologies and analytical techniques, offering researchers and drug development professionals a robust resource for their work. This guide is structured to deliver not just procedural steps, but a deeper understanding of the compound's chemistry, facilitating its effective use in complex organic synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 5307-17-5) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and a nitro group on a benzene ring. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and ester groups, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that can be strategically exploited in the synthesis of more complex molecules.[1]

In the realm of pharmaceutical development, intermediates like this compound are crucial for the construction of Active Pharmaceutical Ingredients (APIs).[1] The specific functionalities of this molecule allow for its use in the synthesis of compounds targeting a range of biological pathways, including those involving enzyme inhibitors and receptor modulators.[1] Its structural motifs are found in various pharmacologically active compounds, highlighting its importance in medicinal chemistry.

This guide will delve into the primary synthetic routes to this compound, provide a detailed account of its physical and chemical properties, and offer a thorough analysis of its spectral data for unambiguous identification and quality control.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached via two principal synthetic strategies: the esterification of 3-methoxy-2-nitrobenzoic acid and the nitration of methyl 3-methoxybenzoate. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway A: Esterification of 3-Methoxy-2-nitrobenzoic Acid

This method involves the direct conversion of the carboxylic acid to its corresponding methyl ester. Fischer-Speier esterification is a classic and widely used method for this transformation.[2]

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] In this case, 3-methoxy-2-nitrobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The excess methanol serves to drive the equilibrium towards the formation of the ester.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product and regenerates the acid catalyst.

Caption: Fischer-Speier Esterification Mechanism.

Materials:

-

3-Methoxy-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrobenzoic acid (1 equivalent).

-

Add a significant excess of anhydrous methanol (e.g., 20 equivalents), which also acts as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[3][4]

Pathway B: Nitration of Methyl 3-methoxybenzoate

This approach involves the introduction of a nitro group onto the aromatic ring of methyl 3-methoxybenzoate via electrophilic aromatic substitution.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[5] The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[6]

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. The methoxy group (-OCH₃) is an ortho-, para-director and an activating group due to its electron-donating resonance effect. The methyl ester group (-COOCH₃) is a meta-director and a deactivating group due to its electron-withdrawing inductive and resonance effects.[7] In the case of methyl 3-methoxybenzoate, the directing effects of the two groups are considered. The methoxy group strongly directs ortho and para to its position. The ester group directs meta to its position. The position ortho to the methoxy group and meta to the ester group is the C2 position, which is sterically hindered. The other ortho position to the methoxy group is the C4 position, which is also para to the ester. The para position to the methoxy group is the C6 position, which is also ortho to the ester. The nitration is expected to occur primarily at the positions activated by the methoxy group.

Caption: Synthesis via Nitration.

Materials:

-

Methyl 3-methoxybenzoate

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Methanol (ice-cold)

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.

-

Slowly add methyl 3-methoxybenzoate to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate in sulfuric acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.[8]

-

After the addition is complete, continue stirring in the ice bath for another 15 minutes, then allow the mixture to stand at room temperature for about 15-20 minutes.[9]

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

The solid product, crude this compound, will precipitate.

-

Isolate the crude product by vacuum filtration and wash thoroughly with cold water.

-

A preliminary wash with a small amount of ice-cold methanol can help remove some impurities.[8]

-

Purify the crude product by recrystallization from ethanol.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5307-17-5 | [10] |

| Molecular Formula | C₉H₉NO₅ | [10] |

| Molecular Weight | 211.17 g/mol | [10] |

| Appearance | White to light yellow crystalline solid | [10] |

| Melting Point | 141-144 °C | [10] |

| Boiling Point | 404.5 ± 28.0 °C at 760 mmHg | [11] |

| Solubility | Insoluble in water. | [11] |

| Density | 1.0 ± 0.1 g/cm³ | [11] |

Spectral Data and Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1715-1730 cm⁻¹.[5]

-

NO₂ Stretch (Nitro Group): Two characteristic strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[5]

-

C-O Stretch (Ester and Ether): Absorption bands corresponding to the C-O stretching of the ester and the methoxy ether will be present in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

An example of the IR spectrum can be found on ChemicalBook.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the precise structure of the molecule.

The ¹H NMR spectrum of this compound is expected to show the following signals:

-

Methyl Ester Protons (-COOCH₃): A singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons, also in the range of 3.8-4.0 ppm.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (Ester): A signal in the downfield region, typically around 165 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons in the range of 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded.

-

Methyl Carbons: Signals for the methyl carbons of the ester and methoxy groups will appear in the upfield region, typically around 50-60 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 211, corresponding to the molecular weight of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. For instance, the resulting amino-methoxy-benzoate scaffold is a common feature in many biologically active molecules.

A notable application of a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[13] This highlights the utility of such nitroaromatic esters in the construction of complex drug molecules.

Caption: Role as a Key Intermediate.

Conclusion

This compound is a chemical intermediate of considerable utility, particularly in the fields of medicinal chemistry and organic synthesis. Its synthesis is achievable through well-established methods, each with its own advantages. A thorough understanding of its physicochemical and spectral properties is paramount for its effective use and quality control. This guide has provided a detailed, scientifically-grounded overview to aid researchers and developers in harnessing the synthetic potential of this versatile molecule.

References

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.

- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- Anasazi Instruments. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

- University of Missouri-St. Louis. (n.d.). NITRATION OF METHYL BENZOATE.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.

- FranklyChemistry. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate [Video]. YouTube.

- SpectraBase. (n.d.). Methyl 3-methoxy-2-nitro-benzoate - Optional[MS (GC)] - Spectrum.

- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.

- NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video].

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid.

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.

- Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid.

- Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

- Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.

- Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.

- ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

- Google Patents. (n.d.). WO2010076810A2 - A process for the preparation of gefitinib.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. echemi.com [echemi.com]

- 6. aiinmr.com [aiinmr.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com [chegg.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound(5307-17-5) IR Spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methoxy-2-nitrobenzoate

Introduction

Methyl 3-methoxy-2-nitrobenzoate, a substituted aromatic compound, is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique molecular architecture, featuring a methoxy, a nitro group, and a methyl ester on a benzene ring, offers a versatile platform for synthetic transformations.[2] Understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic strategies, ensure safety, and optimize reaction conditions. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound's structure dictates its reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 5307-17-5 | [1][3] |

| Molecular Formula | C9H9NO5 | [1][3] |

| Molecular Weight | 211.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methoxy-2-nitrobenzoic acid methyl ester, Methyl 2-nitro-m-anisate, 2-Nitro-m-anisic acid methyl ester | [3][4] |

| InChI Key | FDQQRLPHAAICCR-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| Melting Point | 142-144 °C | [1][3] |

| Boiling Point | 404.5 ± 28.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble | [1][3] |

| Flash Point | 212.6 ± 20.5 °C | [3] |

| Refractive Index | 1.474 | [3] |

In-depth Analysis:

-

Melting Point: The relatively high melting point of 142-144 °C indicates a stable crystalline lattice structure.[1][3] This is a crucial parameter for purification by recrystallization and for determining the compound's physical state under various temperature conditions.

-

Solubility: The insolubility in water is expected due to the predominantly nonpolar aromatic ring and the methyl ester group.[1][3] This property dictates the choice of solvents for reactions and purification, favoring organic solvents.

-

Boiling and Flash Points: The high boiling and flash points suggest low volatility and a lower risk of flammability under standard laboratory conditions.[3]

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption peaks for this compound are crucial for its identification.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C=O (Ester) | ~1735-1750 | Strong absorption, characteristic of the carbonyl stretch.[5] |

| NO₂ (Nitro) | ~1490-1550 and ~1315-1355 | Two distinct strong absorptions corresponding to the asymmetric and symmetric stretching vibrations.[5] |

| C-O (Ester and Ether) | ~1160-1210 | Stretching vibrations.[5] |

| C=C (Aromatic) | ~1600 and ~1475 | Stretching vibrations within the benzene ring.[5] |

| C-H (Aromatic) | ~3030 | Stretching vibrations. |

| C-H (Aliphatic) | ~2800-2950 | Stretching vibrations of the methyl groups.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (211.17 g/mol ).[1] Fragmentation patterns would provide further structural information.

Synthesis and Reactivity

This compound is typically synthesized from 3-methoxy-2-nitrobenzoic acid and iodomethane.[7] Another synthetic route involves the nitration of methyl 3-methoxybenzoate.[8] The presence of the nitro and ester groups, both of which are electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. The methoxy group, being an activating group, directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects governs the compound's reactivity in further synthetic transformations.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

The strategic placement of functional groups makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] It serves as a building block for creating compounds that can act as enzyme inhibitors or receptor modulators.[2]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound.

-

Handling: It should be handled in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid contact with skin and eyes.[3][9] Dust formation should be avoided.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][3] The container should be kept tightly closed.[1][3] It is incompatible with strong oxidizing agents and should be stored away from them.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. A thorough understanding of its structure, physical characteristics, and spectroscopic data is fundamental for its effective and safe use in scientific research and drug development. The information presented herein serves as a valuable resource for scientists and researchers, enabling them to leverage the synthetic potential of this important chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemADVISOR, Inc. (2010). MSDS - OHS14953.

- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(9), 6199-6207.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.

- Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.

- CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry.

- Autech Industry Co.,Limited. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.

- PubChem. (n.d.). Methyl 3-methoxy-2-methylbenzoate.

- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.

- ChemBK. (2024). Methyl 3-methyl-2-nitrobenzoate.

- Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.

- Studylib. (n.d.). A 2 step synthesis of methyl 3-n.

- PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate.

- PubChem. (n.d.). Methyl 3-nitrobenzoate.

- PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.

- NIST. (n.d.). Methyl p-nitro benzoate. NIST Chemistry WebBook.

- Chegg. (2022). Solved What IR peaks are present in methyl 3-nitrobenzoate?.

- Mol-Instincts. (2025). methyl 2-nitrobenzoate.

- PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate.

Sources

- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 5307-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. sciencing.com [sciencing.com]

- 6. aiinmr.com [aiinmr.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to Methyl 3-methoxy-2-nitrobenzoate (CAS No. 5307-17-5)

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 3-methoxy-2-nitrobenzoate, identified by the CAS number 5307-17-5, is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its molecular structure, featuring a methyl ester, a methoxy group, and a nitro group strategically positioned on a benzene ring, offers a unique combination of reactivity and steric influence. This arrangement makes it particularly valuable in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[3][4] The true synthetic potential of this molecule is unlocked through the selective transformation of its functional groups, most notably the reduction of the ortho-nitro group to an amine. This conversion yields the corresponding aniline derivative, a critical precursor for building substituted quinolines, benzodiazepines, and other scaffolds prevalent in medicinal chemistry. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These parameters are essential for experimental design, particularly for determining appropriate solvents and reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 5307-17-5 | [1][2][3][5] |

| Molecular Formula | C₉H₉NO₅ | [1][2][6] |

| Molecular Weight | 211.17 g/mol | [3][5] |

| Appearance | White to pale yellow solid/crystalline powder | [7] |

| Melting Point | 142-144 °C | [1] |

| Boiling Point | 404.5 ± 28.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][3] |

| InChI Key | FDQQRLPHAAICCR-UHFFFAOYSA-N | [1][3][5] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the structure of the title compound. While specific spectra can vary slightly based on the solvent and instrument, the following represents typical expected data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two different methyl groups. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-7.7 ppm), with their coupling patterns revealing their substitution on the ring. The methoxy group (-OCH₃) protons will appear as a sharp singlet around δ 3.9 ppm, and the methyl ester (-COOCH₃) protons will also be a singlet, typically in a similar region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides confirmation of the carbon skeleton. It will show nine distinct signals: one for the carbonyl carbon of the ester (downfield, ~165 ppm), six for the aromatic carbons (in the ~120-155 ppm range, with carbons attached to oxygen and the nitro group being the most deshielded), and two signals for the methyl carbons of the ester and methoxy groups (upfield, ~52-56 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Characteristic absorption bands will be observed for the C=O stretch of the ester (strong, ~1730 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (strong, ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and C-O stretches of the ester and ether linkages (~1250-1000 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 211.[8]

Synthesis and Manufacturing

The preparation of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 3-methoxy-2-nitrobenzoic acid.[9] This precursor itself can be synthesized through various routes, but the final esterification step is a standard and reliable transformation.

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for using concentrated sulfuric acid is its dual role: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol, and it acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium towards the product side (Le Châtelier's principle).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.

-

Neutralization: Carefully pour the concentrated residue into a beaker of ice water. A solid precipitate should form. If necessary, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid until the effervescence ceases.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity: The Gateway to Aniline Derivatives

The most significant reaction of this compound in drug development is the reduction of the nitro group to form Methyl 2-amino-3-methoxybenzoate.[10] This transformation is a cornerstone reaction, as the resulting ortho-amino ester is a versatile precursor for constructing nitrogen-containing heterocycles.

Several methods can be employed for this reduction, and the choice is dictated by factors such as substrate compatibility, scale, and cost.

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a very clean method, as the only byproduct is water. However, it may not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present in the molecule.[11]

-

Metal-Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (typically HCl or acetic acid) are robust and cost-effective.[11][12][13] Iron powder in acetic acid is a common choice due to its low cost and environmental friendliness compared to tin.[13] The mechanism involves a series of single-electron transfers from the metal to the nitro group.[14]

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. labcompare.com [labcompare.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Amino-3-methoxybenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

"molecular structure of Methyl 3-methoxy-2-nitrobenzoate"

An In-depth Technical Guide to the Molecular Structure of Methyl 3-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5307-17-5) is a pivotal intermediate in modern synthetic chemistry, particularly valued in the pharmaceutical industry as a scaffold for novel therapeutics.[1] Its unique trifecta of functional groups—a methyl ester, a nitro group, and a methoxy group, arranged in a sterically demanding ortho- and meta-substitution pattern on a benzene ring—governs its reactivity and utility. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores the underlying chemical principles that dictate its synthesis and conformational behavior. By integrating foundational data with mechanistic insights, this document serves as an essential resource for researchers leveraging this versatile building block.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data points are critical for sourcing, handling, and characterizing this compound in a laboratory setting.

Chemical Identifiers

The compound is unambiguously identified by a set of internationally recognized chemical codes and notations.

| Identifier | Value | Source |

| CAS Number | 5307-17-5 | [2][3] |

| Molecular Formula | C₉H₉NO₅ | [2][4] |

| Molecular Weight | 211.17 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| InChI | InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | [5] |

| InChIKey | FDQQRLPHAAICCR-UHFFFAOYSA-N | [2][3][5] |

| Canonical SMILES | COC1=C(C(=O)OC)C=CC=C1[O-] | [5] |

Physicochemical Data

The physical properties of this compound are indicative of a stable, crystalline solid under standard conditions.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 141-144 °C | [2][6] |

| Boiling Point | 404.5 ± 28.0 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Insoluble in water | [2] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [2] |

Structural Elucidation Through Spectroscopy

The precise arrangement of atoms and functional groups in this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing definitive proof of the substitution pattern. While specific spectra for this exact compound are not publicly indexed, its structure allows for a robust prediction of the expected spectral data based on established principles and data from analogous compounds like 3-methoxy-2-nitrobenzoic acid and methyl 3-nitrobenzoate.[7][8][9]

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two different methyl groups. The electron-withdrawing nature of the nitro and ester groups strongly deshields adjacent protons, shifting them downfield.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear as a complex multiplet system. The proton at C4 (ortho to the ester) and the proton at C6 (ortho to the methoxy) will be distinct from the proton at C5.

-

Methoxy Group (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected. Its position is consistent with a methoxy group attached to an aromatic ring.[7]

-

Methyl Ester Group (δ ~3.9 ppm): A second sharp singlet, also integrating to three protons, will represent the methyl group of the ester (-COOCH₃). The chemical shifts of the two methyl groups are expected to be very similar but distinguishable in a high-resolution spectrum.[8]

-

-

¹³C NMR Analysis: The carbon spectrum provides a count of the unique carbon environments and confirms the presence of the key functional groups.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and appears significantly downfield.[9]

-

Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C2) and the carbon bearing the methoxy group (C3) will have their chemical shifts strongly influenced by these substituents. The other four carbons (C1, C4, C5, C6) will also show unique resonances.

-

Methyl Carbons (δ ~52-56 ppm): The carbons of the ester methyl and the methoxy methyl groups will appear as sharp signals in the upfield region of the spectrum.[8][9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Ester Carbonyl (C=O) | 1735 - 1750 | Strong, sharp stretch |

| Nitro (N-O) | 1490 - 1550 and 1315 - 1355 | Two strong stretches (asymmetric & symmetric) |

| Aromatic (C=C) | ~1600 and ~1475 | Medium stretches |

| Ester/Ether (C-O) | 1160 - 1210 | Strong stretch |

| Aromatic C-H | > 3000 | Weak to medium stretch |

| Aliphatic C-H (Methyl) | 2800 - 2950 | Medium stretch |

The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][11] Equally important are the two distinct, strong bands for the nitro group, which confirm its presence.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation pattern, which can further corroborate the structure. For this compound (MW = 211.17), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 211, corresponding to the intact molecule.

-

Key Fragmentation Peaks:

-

m/z = 180: Loss of the methoxy radical (•OCH₃) from the ester.

-

m/z = 165: Loss of the nitro group (•NO₂).

-

m/z = 152: Loss of the entire ester methyl group and a nitro group fragment.

-

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Synthetic Workflow

A common and logical synthetic route involves the esterification of 3-methoxybenzoic acid followed by a directed nitration. An alternative starts with the corresponding nitrobenzoic acid, which is then esterified.[4]

Caption: Fig 1. Key synthetic pathways to the target compound.

The Causality of Regioselective Nitration

The critical step in the synthesis is the introduction of the nitro group at the C2 position. This outcome is a direct result of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

Caption: Fig 2. Logic of regioselective nitration.

-

Methoxy Group (-OCH₃) at C3: This is a strongly activating, ortho-, para- directing group due to resonance donation of its lone pair electrons into the ring. It directs incoming electrophiles to positions C2, C4, and C6.

-

Methyl Ester Group (-COOCH₃) at C1: This is a moderately deactivating, meta- directing group due to the electron-withdrawing nature of the carbonyl. It directs incoming electrophiles to positions C3 and C5.

The position at C2 is ortho to the powerful activating methoxy group and ortho to the deactivating ester group. The activating effect of the methoxy group is dominant, strongly favoring substitution at one of its ortho positions (C2 or C4). Between these, C2 is sterically less hindered than C4 (which is para to the methoxy) and is the observed major product. A patent for a similar synthesis using acetic anhydride (Ac₂O) and nitric acid (HNO₃) highlights a method that can improve selectivity and yield under milder conditions compared to traditional sulfuric acid catalysis.[12]

Application in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its structure is a precursor to 2-amino-3-methoxybenzoic acid derivatives, which are common substructures in pharmacologically active molecules.

-

Versatile Reaction Sites: The molecule offers three distinct handles for chemical modification:

-

Nitro Group: Can be readily reduced to an amine (-NH₂), which can then be used in amide bond formation, cyclizations, or as a directing group itself.

-

Ester Group: Can be hydrolyzed to a carboxylic acid for further functionalization or can react with nucleophiles.

-

Aromatic Ring: Can undergo further substitution reactions, although the ring is generally deactivated.

-

This versatility makes it an ideal starting material for building complex molecular architectures, particularly for compounds designed as enzyme inhibitors and receptor modulators.[1]

References

- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title].

- Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.

- Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.

- University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(5307-17-5) IR Spectrum [m.chemicalbook.com]

- 6. This compound | 5307-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. aiinmr.com [aiinmr.com]

- 10. sciencing.com [sciencing.com]

- 11. homework.study.com [homework.study.com]

- 12. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Data of Methyl 3-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its specific substitution pattern, featuring a methoxy, a nitro, and a methyl ester group on the benzene ring, imparts unique electronic and steric properties that are crucial for its reactivity and biological activity. A thorough understanding of its molecular structure is therefore paramount for its effective utilization in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer a comprehensive resource for the unambiguous identification and characterization of this compound, grounded in the principles of spectroscopic interpretation and supported by established experimental protocols.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The benzene ring is substituted with three distinct functional groups:

-

Methyl Ester (-COOCH₃): This electron-withdrawing group influences the electronic environment of the aromatic ring and will have characteristic signals in both NMR and IR spectra.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields adjacent protons and carbons in the NMR spectra and exhibits strong, characteristic stretching vibrations in the IR spectrum.

-

Methoxy Group (-OCH₃): This electron-donating group will influence the chemical shifts of the aromatic protons and carbons, and its protons will appear as a sharp singlet in the ¹H NMR spectrum.

The interplay of these substituents creates a unique electronic environment for each atom in the molecule, which is reflected in the detailed spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and methoxy groups. The electron-withdrawing nature of the nitro and ester groups, along with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | t, J ≈ 8.0 Hz | 1H | H-5 |

| ~7.45 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-4 |

| ~7.20 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-6 |

| ~3.95 | s | 3H | -OCH₃ (methoxy) |

| ~3.90 | s | 3H | -OCH₃ (ester) |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is anticipated to display a triplet and two doublets of doublets, characteristic of a 1,2,3-trisubstituted benzene ring. The H-5 proton, situated between two carbons bearing hydrogens, is expected to appear as a triplet. The H-4 and H-6 protons will each be split by the H-5 proton and will also exhibit a smaller long-range coupling, resulting in doublets of doublets. The strong deshielding effect of the adjacent nitro group will likely cause the H-6 proton to appear at a downfield chemical shift compared to the H-4 proton. The methoxy and methyl ester protons are expected to appear as sharp singlets, with the methoxy protons typically at a slightly higher chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The loss of symmetry due to the substitution pattern means that all nine carbon atoms in this compound are expected to be chemically non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~155.0 | C-3 (C-OCH₃) |

| ~148.0 | C-2 (C-NO₂) |

| ~132.0 | C-5 |

| ~128.0 | C-1 (C-COOCH₃) |

| ~120.0 | C-6 |

| ~115.0 | C-4 |

| ~56.0 | -OCH₃ (methoxy) |

| ~52.5 | -OCH₃ (ester) |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-2) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). The carbons of the methoxy and methyl ester groups will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of nitroaromatic compounds is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, ester, and aromatic functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester and Ether) |

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum will be the strong carbonyl stretch of the ester group around 1730 cm⁻¹ and the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these intense absorptions is a strong indicator of the presence of these functional groups. Additionally, the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester and ether linkages, will provide further confirmation of the molecular structure.

Experimental Protocol for IR Spectroscopy

The following is a standard protocol for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

Instrumentation and Sample Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Expected Mass Spectrometry Data (EI):

| m/z | Predicted Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 180 | [M - OCH₃]⁺ |

| 165 | [M - NO₂]⁺ |

| 151 | [M - COOCH₃]⁺ |

| 135 | [M - NO₂ - OCH₃]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of 211, corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) and the methoxy radical (•OCH₃, 31 Da) from the ester. The loss of the entire methyl ester group (COOCH₃, 59 Da) is also a probable fragmentation pathway. The resulting fragment ions can provide further confirmation of the connectivity of the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.

Instrumentation and Sample Preparation:

-

Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

-

Ion Source Temperature: Typically set around 230 °C.

-

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates the typical workflow.

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-methoxy-2-nitrobenzoate in Organic Solvents

Abstract

Methyl 3-methoxy-2-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This technical guide addresses the notable lack of publicly available quantitative solubility data for this compound. In the absence of extensive empirical data, this document provides a thorough qualitative and predicted solubility profile based on established chemical principles and data from structurally analogous compounds. Furthermore, a detailed, best-practice experimental protocol for the precise quantitative determination of its solubility is presented. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection and to generate reliable, in-house solubility data.

Introduction to this compound

This compound (CAS No: 5307-17-5) is a substituted aromatic ester.[1] Its molecular structure, featuring a nitro group, a methoxy group, and a methyl ester attached to a benzene ring, imparts a unique combination of polarity and chemical reactivity.[1] This makes it a versatile building block in organic synthesis. A solid understanding of its physical properties, particularly its solubility, is a critical first step in its effective utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5307-17-5 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [2] |

| Melting Point | 142-144 °C | [1] |

| Boiling Point | 404.5 ± 28.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[3][4] The process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, and forming new solute-solvent interactions. For this compound, its solubility in a given organic solvent is influenced by:

-

Polarity: The presence of the polar nitro (-NO₂) and ester (-COOCH₃) groups, along with the moderately polar methoxy (-OCH₃) group, makes the molecule polar. Therefore, it is expected to have better solubility in polar solvents.

-

Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen atoms in the nitro, methoxy, and ester groups) but no strong hydrogen bond donors. Solvents that are hydrogen bond donors may exhibit enhanced solubility.

-

Dipole-Dipole Interactions: The polar functional groups create a net dipole moment in the molecule, allowing for favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which can lead to some solubility in non-polar solvents, although this is likely to be limited by the polar functional groups.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

Predicted Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative solubility profile can be predicted based on the principles outlined above and the known solubility of structurally similar compounds. For instance, the related compound 3-methyl-2-nitrobenzoic acid is soluble in polar organic solvents like ethanol and acetone.[5] Another analogue, methyl 2-methyl-3-nitrobenzoate, is reported to be soluble in methanol.[6] Furthermore, methyl 3-nitrobenzoate is slightly soluble in methanol, ethanol, and ether.[7]

Based on this understanding, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The high polarity of methanol and its ability to act as a hydrogen bond donor are expected to lead to good solubility. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. | |

| Isopropanol | Moderately Soluble | The increased non-polar character of the isopropyl group may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone is well-suited to interact with the polar groups of the solute. |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a compatible polarity for dissolving another ester. | |

| Dichloromethane | Soluble | A versatile solvent for a wide range of organic compounds, its polarity should be sufficient for dissolution. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that is expected to be a reasonably good solvent. | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that should effectively solvate the molecule. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent that is likely to be an excellent solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Another highly polar aprotic solvent expected to readily dissolve the solute. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute, but the overall polarity mismatch will limit solubility. |

| Hexane | Insoluble to Sparingly Soluble | The significant difference in polarity between the non-polar hexane and the polar solute suggests very low solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method.[8][9] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains after equilibrium is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to permit the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analytical Method Development: Develop a validated analytical method (HPLC or UV-Vis spectroscopy) for the quantification of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Analyze the standard solutions using the validated analytical method to generate a calibration curve.

-

Sample Analysis: Analyze the diluted sample using the same method.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Safety and Handling

When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures.[1]

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store the compound in a tightly closed container in a cool, dry place.[2]

Conclusion

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]

- He, Y., et al. (2018).

- Labcompare. (n.d.).

- ChemBK. (2024, April 9).

- ResearchGate. (n.d.). Mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid in.... [Link]

- NIST. (n.d.).

- NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST WebBook. [Link]

- Stolz, D., Kazmaier, U., & Pick, R. (2006).

- Home Sunshine Pharma. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)

- Fayet, G., et al. (2011). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models.

- PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.

- Chemsrc. (2025, August 24).

- PubChem. (n.d.). Methyl 2-methyl-3-nitrobenzoate.

- NCERT. (n.d.). Amines.

- Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.).

- PubChem. (n.d.). Methyl 3-nitrobenzoate.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Methyl 2-methyl-3-nitrobenzoate CAS#: 59382-59-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Melting Point of Methyl 3-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that serves as a primary indicator of identity and purity. This guide provides an in-depth analysis of the melting point of Methyl 3-methoxy-2-nitrobenzoate (CAS No. 5307-17-5), a key intermediate in pharmaceutical synthesis. We will explore the theoretical basis of melting point determination, present established experimental values, detail standardized methodologies for accurate measurement, and discuss the implications of thermal analysis in the context of drug development. This document is intended to be a practical resource for scientists, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the physical and chemical characterization of all components is paramount. The melting point, defined as the temperature at which a substance transitions from a solid to a liquid state, is a fundamental and powerful analytical parameter.[1][2] For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3][4] Therefore, the accurate determination of a melting point serves two primary functions:

-

Identification: The characteristic melting range of a compound can be used to confirm its identity when compared against a known standard or literature value.[2][3]

-

Purity Assessment: A sharp, well-defined melting range is a reliable indicator of high purity.[2][3][5] Conversely, a wide melting range suggests the presence of contaminants, necessitating further purification.

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, yield, and safety profile of the final API. Consequently, a thorough understanding and precise measurement of its melting point are indispensable for quality control and regulatory compliance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. It is critical to distinguish this compound from its isomers, which may have significantly different properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | Thermo Scientific Chemicals[1] |

| Synonyms | 3-Methoxy-2-nitrobenzoic acid methyl ester, Methyl 2-nitro-m-anisate | TCI[2], Echemi[6] |

| CAS Number | 5307-17-5 | Thermo Scientific Chemicals[1] |

| Molecular Formula | C₉H₉NO₅ | Thermo Scientific Chemicals[1] |

| Molecular Weight | 211.17 g/mol | Thermo Scientific Chemicals[1], TCI[2] |

| Appearance | White to light yellow powder or crystals | TCI[2] |

| Melting Point | 141.0°C to 144.0°C | TCI[2], Echemi[6], Thermo Scientific Chemicals[1] |

| Solubility | Insoluble in water | Echemi[6], Thermo Scientific Chemicals[1] |

Note on Isomers: It is crucial to differentiate this compound (CAS 5307-17-5) from its isomer, Methyl 2-methoxy-3-nitrobenzoate (CAS 90564-26-4). The latter has a reported melting point of 60°C, significantly lower than the subject of this guide.[7][8][9] Misidentification based on name alone could lead to critical errors in experimental design and synthesis.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required precision, sample amount, and available instrumentation. The two most common and accepted methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method (USP <741>)

This is the classical and most widely used method for determining the melting range of a solid.[4][10] It is officially recognized by pharmacopeias, such as the United States Pharmacopeia (USP) under General Chapter <741>.[6][9][11]

Principle: A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[6][8]

Experimental Protocol (Class Ia, Apparatus I):

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

-

Pack the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[11] This is achieved by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable transparent heating bath (e.g., silicone oil) and a calibrated thermometer or digital sensor.

-

Place the packed capillary tube into the apparatus.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (i.e., to around 125-130°C).

-

Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, bath, and thermometer.[7][12]

-

Record T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed or when the column of solid collapses against the side of the tube.[6]

-

Record T₂ (Completion of Melting): The temperature at which the last solid particle melts and the substance is completely liquid.

-

The melting range is reported as T₁ to T₂. For a pure sample of this compound, this range should be narrow (e.g., within 1-2°C) and fall within the 141-144°C window.

-

Causality Behind Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Prevents "thermal lag," where the thermometer reading is lower than the actual temperature of the sample, which would lead to an erroneously high and broad melting range.[13]

-

Calibration: The accuracy of the apparatus must be regularly verified using certified reference standards with melting points bracketing the expected range of the sample.[6][11]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. It is widely used in the pharmaceutical industry for characterizing APIs.[14][15]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts (an endothermic process), it requires more energy than the reference to maintain the same temperature increase.[14] This is detected as a peak in the DSC thermogram.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Apparatus Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to create a stable thermal environment.

-

-

Measurement:

-

Equilibrate the cell at a temperature well below the melting point (e.g., 25°C).

-

Heat the sample at a constant rate, typically 10°C/minute.

-

The resulting thermogram will show an endothermic peak representing the melting transition.

-

The onset temperature of the peak is typically reported as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing further information about the material's crystallinity and purity.[14]

-

Causality Behind Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

-

Hermetic Sealing: Prevents any loss of sample due to sublimation or decomposition.

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

The Role of Purification: Achieving a Sharp Melting Point

The observed melting point of a synthesized batch of this compound is directly correlated with its purity. Synthesis, often involving nitration of a benzoate precursor, can lead to side products or unreacted starting materials.[16][17] These impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.[5]